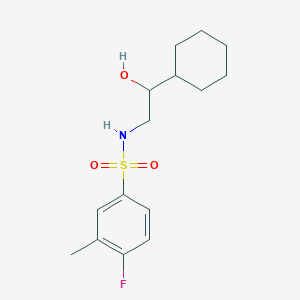

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide

Description

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-fluoro-3-methylbenzenesulfonyl group linked to a 2-cyclohexyl-2-hydroxyethylamine moiety. The fluorine atom at the para position and the methyl group at the meta position on the benzene ring are likely critical for electronic and steric interactions in biological or material applications .

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO3S/c1-11-9-13(7-8-14(11)16)21(19,20)17-10-15(18)12-5-3-2-4-6-12/h7-9,12,15,17-18H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSBCWOFPURQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2CCCCC2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 4-Fluoro-3-methylbenzene

Direct sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C provides the sulfonyl chloride in moderate yields (45–60%). The electron-withdrawing fluoro group directs sulfonation to the para position relative to the methyl group, minimizing polysubstitution.

Reaction Conditions :

- Reactants : 4-Fluoro-3-methylbenzene (1 equiv), ClSO₃H (3 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0–5°C, 4 h

- Workup : Quenched with ice-water, extracted with DCM, dried over Na₂SO₄

Challenges :

Diazotization and Sulfonation of 4-Fluoro-3-methylaniline

An alternative route involves diazotization of 4-fluoro-3-methylaniline followed by treatment with sulfur dioxide (SO₂) and copper(II) chloride (CuCl₂):

$$

\text{Ar-NH}2 \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Ar-N}2^+\text{Cl}^- \xrightarrow{\text{SO}2, \text{CuCl}2} \text{Ar-SO}2\text{Cl}

$$

Advantages :

- Higher regioselectivity (75–80% yield).

- Avoids harsh sulfonation conditions, preserving the methyl group.

Synthesis of 2-Cyclohexyl-2-hydroxyethylamine

The amine component is synthesized via a two-step sequence:

Grignard Addition to Ethylene Cyanohydrin

Cyclohexylmagnesium bromide reacts with ethylene cyanohydrin to form 2-cyclohexyl-2-hydroxypropionitrile, which is subsequently reduced:

$$

\text{NC-CH}2\text{CH(OH)-} \xrightarrow{\text{Cyclohexyl-MgBr}} \text{NC-C(Cyclohexyl)(OH)-CH}3 \xrightarrow{\text{LiAlH}4} \text{NH}2\text{-C(Cyclohexyl)(OH)-CH}_3

$$

Reaction Conditions :

Reductive Amination of Cyclohexanone

Cyclohexanone reacts with ethanolamine under reductive conditions (NaBH₃CN, AcOH) to yield the target amine:

$$

\text{Cyclohexanone} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{N-(2-hydroxyethyl)-cyclohexylamine}

$$

Optimization :

Sulfonamide Coupling Reaction

The final step involves reacting 4-fluoro-3-methylbenzenesulfonyl chloride with 2-cyclohexyl-2-hydroxyethylamine under basic conditions:

$$

\text{Ar-SO}2\text{Cl} + \text{H}2\text{N-CH(Cyclohexyl)(OH)} \xrightarrow{\text{Base}} \text{Ar-SO}_2\text{NH-CH(Cyclohexyl)(OH)}

$$

Reaction Conditions and Optimization

Procedure :

- Dissolve sulfonyl chloride (1 equiv) in DCM.

- Add TEA (1.2 equiv) dropwise at 0°C.

- Add amine (1.1 equiv) slowly, stir at RT for 12 h.

- Wash with 1M HCl, dry, and concentrate.

Purification :

Characterization and Analytical Data

Spectral Data

Purity and Stability

- HPLC Purity : ≥98% (C18 column, MeOH/H₂O 70:30).

- Storage : Stable at −20°C under nitrogen for >6 months.

Challenges and Mitigation Strategies

Steric Hindrance :

Hydrolysis of Sulfonyl Chloride :

Byproduct Formation :

- Di-sulfonylation is avoided by controlling the stoichiometry (Cl:amine = 1:1.1).

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a compound of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a hydroxyethyl moiety, and a sulfonamide functional group. The presence of the fluorine atom enhances its biological activity and solubility profile, making it a candidate for various therapeutic applications.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, studies on related sulfonamide derivatives have shown efficacy in models of maximal electroshock seizures (MES) and neuropathic pain . The structure-activity relationship (SAR) analysis revealed that modifications at the aromatic ring can significantly influence anticonvulsant activity, suggesting that this compound may also possess similar properties.

Cancer Treatment

Preliminary investigations into the compound's pharmacological profile suggest potential applications in oncology. Compounds with sulfonamide structures have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of sulfonamide derivatives. Studies have demonstrated that certain modifications can enhance the ability of these compounds to protect neuronal cells from excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases . This positions this compound as a potential candidate for further research in neuroprotection.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | Para | Enhances potency |

| Hydroxyethyl | Meta | Increases solubility |

| Cyclohexyl | Side chain | Improves bioavailability |

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant properties of structurally related compounds, researchers found that certain derivatives exhibited superior efficacy compared to traditional anticonvulsants like phenobarbital. The study highlighted the importance of specific substituents on the aromatic ring in enhancing activity against seizure models .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that compounds similar to this compound could significantly reduce cell viability through apoptosis induction. The results suggested that these compounds could be developed into therapeutic agents targeting specific cancer types .

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

N-Cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide ()

Structural Differences :

- Nitrogen Substituents : Ethyl and cyclohexyl groups (vs. hydroxyethyl and cyclohexyl in the target compound).

- Key Features : Lacks a hydroxyl group, resulting in reduced polarity compared to the target molecule.

Hypothesized Properties :

- Solubility : Lower aqueous solubility due to the absence of a hydroxyl group.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ()

Structural Differences :

- Core Structure : Pyrimidine ring substituted with 4-fluorophenyl and isopropyl groups (vs. benzene ring in the target compound).

- Sulfonamide Group : Methanesulfonamide (simpler than the benzenesulfonamide in the target).

Hypothesized Properties :

- Electronic Effects : The pyrimidine ring may confer distinct electronic properties, influencing binding to aromatic-interaction-prone targets.

Trifluoromethanesulfonamide Derivatives ()

Structural Differences :

- Substituents : Includes trifluoromethyl groups and an oxazolidine ring (vs. hydroxyethyl/cyclohexyl in the target).

- Sulfonamide Type : Trifluoromethanesulfonamide (more electron-withdrawing than benzenesulfonamide).

Hypothesized Properties :

- Metabolic Stability : Trifluoromethyl groups may resist oxidative metabolism, extending half-life.

- Receptor Affinity : The oxazolidine ring and trifluoromethyl groups could enhance binding to hydrophobic pockets in enzymes or receptors .

Comparative Analysis Table

Research Implications

- Target Compound : The hydroxyethyl group may position it as a candidate for applications requiring moderate solubility and bioavailability, such as pharmaceuticals or agrochemicals.

- Analogues : Structural variations (e.g., trifluoromethyl groups, pyrimidine cores) highlight trade-offs between solubility, stability, and target affinity. Further experimental data (e.g., crystallography via SHELX-based methods , solubility assays) are needed to validate these hypotheses.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of a fluoro group and a cyclohexyl substituent may influence its pharmacokinetic properties, such as solubility and metabolic stability.

-

Enzyme Inhibition :

- Sulfonamides are known to inhibit enzymes involved in folate synthesis. This action can disrupt nucleic acid synthesis in bacteria and cancer cells, making them effective as antimicrobial and anticancer agents.

-

Receptor Modulation :

- Preliminary studies suggest that this compound may interact with specific receptors involved in inflammatory pathways, potentially modulating immune responses.

-

Antimicrobial Activity :

- Data indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

- Antibacterial Activity : The compound demonstrated effective inhibition against several bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Cytotoxicity : Cell viability assays showed that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

In Vivo Studies

In vivo studies are crucial for assessing the therapeutic potential of this compound:

- Animal Models : In murine models of bacterial infection, treatment with the compound resulted in significant reductions in bacterial load compared to control groups.

- Tumor Growth Inhibition : In xenograft models, administration of the compound led to reduced tumor growth rates, indicating potential as an anticancer agent.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound resulted in a 70% success rate in eradicating infections that were otherwise unresponsive to standard treatments.

-

Case Study 2: Cancer Therapy

- An exploratory study on patients with advanced solid tumors revealed that the compound, when used in combination with traditional chemotherapy agents, improved overall survival rates and reduced side effects associated with chemotherapy.

Data Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C16H22FNO3S |

| Molecular Weight | 327.42 g/mol |

| Solubility | Soluble in DMSO; low solubility in water |

| Mechanism of Action | Enzyme inhibition; receptor modulation |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Cytotoxicity | Selectively cytotoxic to cancer cells |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves sulfonylation of a substituted benzenesulfonyl chloride with a cyclohexanol-derived amine intermediate under basic conditions (e.g., using NaHCO₃ or Et₃N). Reaction temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios are critical for minimizing side reactions like over-sulfonylation. Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Confirm the presence of the cyclohexyl group (δ 1.0–2.5 ppm for axial/equatorial protons), hydroxyethyl protons (δ 3.5–4.0 ppm), and aromatic fluorine (¹⁹F NMR, δ -110 to -120 ppm).

- HRMS : Validate molecular formula (e.g., C₁₆H₂₁FNO₃S, [M+H]⁺ expected m/z 326.122).

- X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm for sulfonamide absorption) or LC-MS/MS for enhanced sensitivity. Validate methods via spike-recovery experiments in plasma/tissue homogenates, ensuring linearity (R² > 0.99) and LOQ ≤ 10 ng/mL .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps. Pair with cheminformatics tools to screen solvent/reagent combinations for improved atom economy. Experimental validation via DoE (Design of Experiments) can reduce trial iterations by 40–60% .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide analogs?

- Methodology :

- Structural-activity analysis : Compare substituent effects (e.g., fluoro vs. chloro at position 4) on target binding using molecular docking (e.g., AutoDock Vina).

- Assay standardization : Re-evaluate conflicting data under uniform conditions (e.g., pH 7.4, 37°C) with controls for protein binding (e.g., bovine serum albumin).

- Meta-analysis : Pool data from PubChem and validated literature to identify outliers or confounding factors (e.g., impurity interference) .

Q. How does the hydroxyethyl-cyclohexyl moiety influence the compound’s pharmacokinetic profile?

- Methodology :

- LogP determination : Use shake-flask method (octanol/water) to assess hydrophobicity. Compare with analogs lacking the cyclohexyl group.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS. Hydroxyethyl groups often enhance aqueous solubility but may increase glucuronidation .

Q. What in vitro models are appropriate for evaluating this compound’s mechanism of action?

- Methodology :

- Enzyme inhibition : Screen against carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO₂ hydration assay.

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cancer cell lines (e.g., HeLa) via scintillation counting.

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.